molecular formula C12H19NO3S B2926866 5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide CAS No. 1903309-14-7

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide

Cat. No.: B2926866
CAS No.: 1903309-14-7
M. Wt: 257.35
InChI Key: WVWYALAGOLIHJE-UHFFFAOYSA-N
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Description

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide is an organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an ethoxy group, multiple methyl groups, and a sulfonamide functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme. The ethoxy and methyl groups may enhance the binding affinity and specificity of the compound for its target enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N,N,2,4-tetramethylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-ethoxy-N,N,4,5-tetramethylbenzenesulfonamide: Similar structure but with different positions of the ethoxy and methyl groups.

Uniqueness

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and binding properties. The presence of the ethoxy group at the 5-position and the specific methylation pattern can result in distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

5-ethoxy-N,N,2,4-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-6-16-11-8-12(10(3)7-9(11)2)17(14,15)13(4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWYALAGOLIHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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